molecular formula C25H48O4 B14736660 Heptane-1,7-diyl dinonanoate CAS No. 5453-30-5

Heptane-1,7-diyl dinonanoate

Cat. No.: B14736660
CAS No.: 5453-30-5
M. Wt: 412.6 g/mol
InChI Key: QLZXRFAUNOYXNK-UHFFFAOYSA-N
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Description

Heptane-1,7-diyl dinonanoate is a chemical compound characterized by its unique structure, which includes a heptane backbone with dinonanoate groups attached at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptane-1,7-diyl dinonanoate typically involves the esterification of heptane-1,7-diol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl dinonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and heptane-1,7-dicarboxylic acid.

    Reduction: Heptane-1,7-diol and nonanol.

    Substitution: Various substituted heptane derivatives depending on the nucleophile used.

Scientific Research Applications

Heptane-1,7-diyl dinonanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl dinonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and heptane-1,7-diol, which can further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Heptane-1,7-diyl diformate: Similar structure but with formate groups instead of nonanoate groups.

    Heptane-1,7-diyl diacetate: Contains acetate groups instead of nonanoate groups.

    Heptane-1,7-diyl dibutyrate: Features butyrate groups instead of nonanoate groups.

Uniqueness

Heptane-1,7-diyl dinonanoate is unique due to its longer alkyl chain (nonanoate groups), which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of high-performance polymers and specialty chemicals.

Properties

CAS No.

5453-30-5

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

7-nonanoyloxyheptyl nonanoate

InChI

InChI=1S/C25H48O4/c1-3-5-7-9-12-16-20-24(26)28-22-18-14-11-15-19-23-29-25(27)21-17-13-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

QLZXRFAUNOYXNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCC

Origin of Product

United States

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